molecular formula C12H25NO2 B574379 Ethyl 2-amino-2-ethyloctanoate CAS No. 164262-28-6

Ethyl 2-amino-2-ethyloctanoate

Cat. No.: B574379
CAS No.: 164262-28-6
M. Wt: 215.337
InChI Key: BWFGKSUCLYNHHE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-ethyloctanoate is an organic compound with the molecular formula C12H25NO2 It is an ester derivative of 2-amino-2-ethyloctanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-ethyloctanoate can be synthesized through the esterification of 2-amino-2-ethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-ethyloctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 2-amino-2-ethyloctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-ethyloctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-methylbutanoate
  • Ethyl 2-amino-2-phenylpropanoate
  • Ethyl 2-amino-2-ethylhexanoate

Uniqueness

Ethyl 2-amino-2-ethyloctanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-amino-2-ethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFGKSUCLYNHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655116
Record name Ethyl 2-amino-2-ethyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164262-28-6
Record name Ethyl 2-amino-2-ethyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164262-28-6
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